molecular formula C8H10BrIN2 B2630418 5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine CAS No. 2307553-13-3

5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine

Cat. No.: B2630418
CAS No.: 2307553-13-3
M. Wt: 340.99
InChI Key: WODDNVCBPPEBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine is a chemical compound with the molecular formula C8H10BrIN2 It is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, along with three methyl groups

Scientific Research Applications

5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine typically involves the halogenation of a pyridine derivative. One common method includes the bromination and iodination of N,N,4-trimethylpyridin-2-amine. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst to facilitate the halogenation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-iodo-N,N,4-trimethylpyridin-2-amine: A similar compound with the bromine and iodine atoms in different positions on the pyridine ring.

    5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Another compound with a similar halogenation pattern but different core structure.

Uniqueness

5-Bromo-3-iodo-N,N,4-trimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

5-bromo-3-iodo-N,N,4-trimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrIN2/c1-5-6(9)4-11-8(7(5)10)12(2)3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODDNVCBPPEBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)N(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.